molecular formula C20H20N4O B10991272 N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide

N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide

Cat. No.: B10991272
M. Wt: 332.4 g/mol
InChI Key: PCNNMBVSGPISND-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide is a synthetic organic compound that features a benzimidazole and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzimidazole Moiety: Starting with o-phenylenediamine, the benzimidazole ring is formed through a condensation reaction with formic acid or its derivatives.

    Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Coupling Reaction: The benzimidazole and indole moieties are then coupled using a carboxylation reaction, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole or indole rings.

    Reduction: Reduced forms of the compound, potentially affecting the carboxamide group.

    Substitution: Halogenated or alkylated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, serving as a precursor in the synthesis of various heterocyclic compounds.

Biology

In biological research, N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medically, this compound could be investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-1H-benzimidazol-5-yl)-1H-indole-3-carboxamide
  • N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-2-carboxamide

Uniqueness

N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide is unique due to the specific positioning of the carboxamide group and the presence of both benzimidazole and indole moieties, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1-methylbenzimidazol-5-yl)-1-propan-2-ylindole-3-carboxamide

InChI

InChI=1S/C20H20N4O/c1-13(2)24-11-16(15-6-4-5-7-18(15)24)20(25)22-14-8-9-19-17(10-14)21-12-23(19)3/h4-13H,1-3H3,(H,22,25)

InChI Key

PCNNMBVSGPISND-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)N(C=N4)C

Origin of Product

United States

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